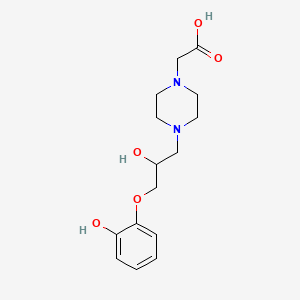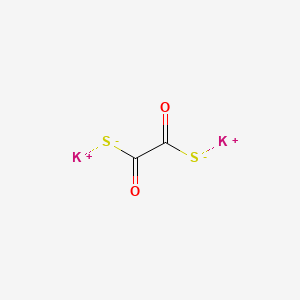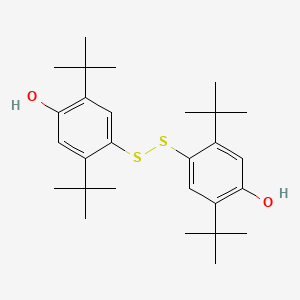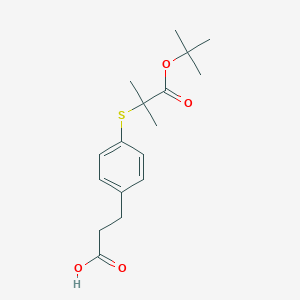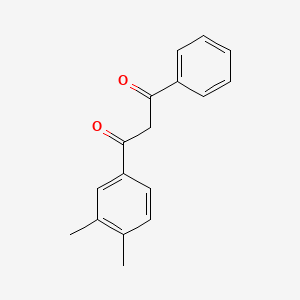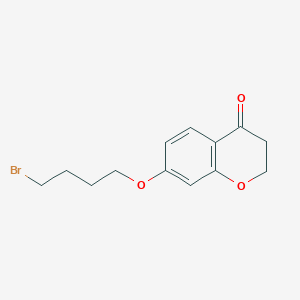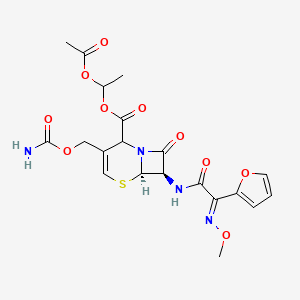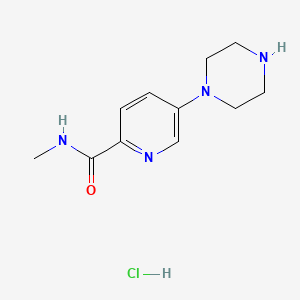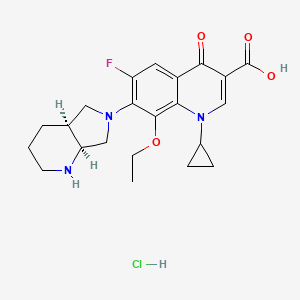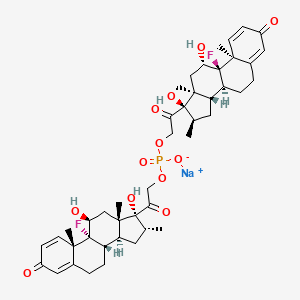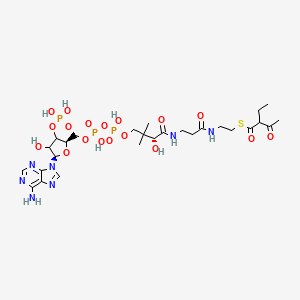
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a derivative of Coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves multiple steps, starting from the basic building blocks of Coenzyme A. The process typically includes the formation of the thioester bond between Coenzyme A and 2-Ethyl-3-oxobutanoate. This reaction is facilitated by specific enzymes that catalyze the acetyl transfer reactions.
Industrial Production Methods
Industrial production of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is carried out through biotechnological methods, utilizing microbial fermentation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
科学研究应用
Coenzyme A S-(2-Ethyl-3-oxobutanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid metabolism.
Medicine: Research on Coenzyme A S-(2-Ethyl-3-oxobutanoate) has potential implications for developing treatments for metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other biotechnological products.
作用机制
The mechanism of action of Coenzyme A S-(2-Ethyl-3-oxobutanoate) involves its role as a cofactor in enzymatic acetyl transfer reactions. It interacts with various enzymes, facilitating the transfer of acetyl groups to specific substrates. This process is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
相似化合物的比较
Similar Compounds
Coenzyme A: The parent compound, which also acts as a cofactor in acetyl transfer reactions.
Acetyl-Coenzyme A: Another derivative of Coenzyme A, involved in similar biochemical processes.
Succinyl-Coenzyme A: A compound that plays a role in the citric acid cycle and other metabolic pathways.
Uniqueness
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its role in enzymatic acetyl transfer reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C27H44N7O18P3S |
|---|---|
分子量 |
879.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-oxobutanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 |
InChI 键 |
IOFPTOHZNNADBV-DJQVHRIFSA-N |
手性 SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


